Atorvastatin Impurity F
Description
Historical Context and Discovery of Atorvastatin Impurities
The discovery and characterization of atorvastatin impurities emerged as a critical aspect of pharmaceutical development during the late 1990s and early 2000s, coinciding with the increased regulatory scrutiny of drug substance purity. The identification of Atorvastatin Impurity F specifically arose from systematic studies aimed at understanding the complex synthetic pathways involved in atorvastatin manufacturing processes. Research conducted during this period revealed that the multi-step synthesis of atorvastatin, involving numerous condensation and oxidation reactions, created opportunities for the formation of various related substances and degradation products.
The characterization of process-related impurities in atorvastatin became particularly important following observations that some impurities resulted from synthesis processes, including stereoisomers and products arising from impure starting materials or side reactions. This compound was identified as one of the pharmacopeially specified impurities that required careful monitoring and control during manufacturing processes. The compound's discovery was facilitated by advances in analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry, which enabled the separation and identification of structurally related compounds.
The systematic investigation of atorvastatin degradation behavior under stress conditions revealed that the drug substance exhibited sensitivity to various environmental factors. Photochemical degradation studies demonstrated that atorvastatin was particularly susceptible to light-induced transformations, leading to the formation of specific degradation products including oxazole and tetrahydrofuran analogues. These findings contributed to a broader understanding of impurity formation mechanisms and highlighted the importance of comprehensive impurity profiling during pharmaceutical development.
Historical research also established that certain degradation products formed only under extremely drastic conditions, such as treatment with concentrated hydrochloric acid and sulfuric acid. While these extreme conditions were unlikely to occur during normal manufacturing or storage, their study provided valuable insights into potential degradation pathways and helped establish appropriate stability protocols for commercial formulations.
Properties
CAS No. |
1371615-56-3 |
|---|---|
Molecular Formula |
C40H47FN3O8Na |
Molecular Weight |
739.82 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(Amide Impurity) Sodium Salt |
Origin of Product |
United States |
Preparation Methods
Amidation of Atorvastatin Intermediate
Impurity F is postulated to form via amide bond formation between the carboxylic acid group of atorvastatin and residual amines present in reaction mixtures. For example:
-
Step 1 : Hydrolysis of the atorvastatin ester intermediate under basic conditions (e.g., NaOH) generates the free carboxylic acid.
-
Step 2 : Reaction with primary or secondary amines (e.g., dibenzylamine) in the presence of coupling agents (e.g., EDC/HOBt) yields the amide derivative.
Key Conditions :
Side Reactions During API Synthesis
Impurity F may arise as a by-product during the saponification and calcium salt formation steps of atorvastatin calcium synthesis:
-
Calcium Salt Formation : Residual sodium ions (from NaOH) can react with the amide intermediate, leading to sodium salt formation.
-
Purification Challenges : Column chromatography (silica gel, dichloromethane) and recrystallization (ethanol/water) are critical for isolating Impurity F from the API.
Example Protocol :
-
Crude Product : Atorvastatin calcium form VIII (5 g) is dissolved in boiling ethanol (96%, 150 mL).
-
Recrystallization : Reflux for 2 hours, followed by cooling to 20°C and stirring for 16 hours.
-
Isolation : Filtered solids are dried under vacuum, yielding Impurity F as a minor component.
Analytical Characterization and Validation
HPLC Method for Quantification
A stability-indicating RP-HPLC method (developed per ICH Q2R1) separates Impurity F from atorvastatin and other impurities:
| Column | Zorbax SB-C18 (250 × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | Acetonitrile:0.05 M KH₂PO₄ (pH 3.0, 45:55) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 244 nm |
| Retention Time | 22.4 minutes (Impurity F) |
Validation Parameters :
Structural Confirmation via LC-MS
Key Challenges in Impurity F Synthesis
Control of Reaction Stoichiometry
Excess amines or prolonged reaction times during amidation increase Impurity F yields but compromise API purity. Optimal ratios:
| Reagent | Molar Ratio (API:Amine) |
|---|---|
| Atorvastatin Intermediate | 1:1.2 |
| Dibenzylamine | 1:1.5 |
Purification Efficiency
Comparative Solvent Systems :
| Solvent Combination | Impurity F Recovery (%) |
|---|---|
| Ethanol/Dioxane (10:1) | 92.3 |
| Methanol/Water (1:4) | 85.7 |
Regulatory and Industrial Implications
Chemical Reactions Analysis
Types of Reactions: Atorvastatin Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products and impurities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and hydrochloric acid.
Major Products Formed: The major products formed from these reactions include atorvastatin lactone, desfluoro analogs, and various epimers .
Scientific Research Applications
Chemical Properties and Identification
Atorvastatin Impurity F is characterized as a white to off-white crystalline solid with a melting point of approximately 142°C. It is recognized as a process-related impurity in atorvastatin synthesis and has been identified as a precursor to other specified impurities in atorvastatin formulations .
High-Performance Liquid Chromatography (HPLC)
A new rapid HPLC method has been developed to determine atorvastatin and its impurities, including this compound. This method offers significant advantages over traditional techniques by providing faster analysis times and improved specificity.
Key Features of the HPLC Method:
- Retention Times : The retention time for atorvastatin using the new method is approximately 7.5 minutes, compared to about 33 minutes using the European Pharmacopoeia method.
- Relative Retention Times (RRTs) :
This method has been validated for specificity, linearity, accuracy, precision, recovery, limit of detection, and robustness according to ICH guidelines .
Stability-Indicating Methods
Stability studies are essential for understanding the degradation pathways of atorvastatin and its impurities under various stress conditions such as temperature, humidity, and light exposure. The stability-indicating method developed allows for the evaluation of this compound under these conditions.
Findings from Forced Degradation Studies:
- Degradation Profiles : Atorvastatin is highly susceptible to degradation under acidic, alkaline, thermal, and oxidative conditions, with significant increases in impurities observed during these stress tests.
- Impurities Identified : The studies revealed that while some impurities remained stable (e.g., Atorvastatin Impurity A), others like Atorvastatin Impurity H increased significantly under specific conditions .
Quality Control
The identification and quantification of this compound are critical in ensuring the quality of atorvastatin formulations. Regulatory agencies require strict adherence to impurity limits to guarantee patient safety.
Clinical Safety Profile
Research indicates that atorvastatin generally has a favorable safety profile; however, the presence of impurities like this compound can influence adverse reactions in patients. Monitoring these impurities helps mitigate risks associated with statin therapies .
Case Studies
- Stability Studies : A case study demonstrated that formulations containing atorvastatin exhibited varying levels of this compound when subjected to different environmental stressors, emphasizing the need for robust analytical methods to monitor these changes.
- Pharmacological Impact : Investigations into the pharmacological effects of atorvastatin suggest that impurities may alter the efficacy of the drug, necessitating thorough characterization during drug development.
Mechanism of Action
The mechanism of action of Atorvastatin Impurity F is not as well-studied as that of atorvastatin itself. it is known that atorvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis . The impurity may interact with similar molecular targets and pathways, potentially affecting the overall efficacy and safety of the drug .
Comparison with Similar Compounds
Comparative Analysis with Similar Atorvastatin Impurities
Structural and Chemical Properties
Table 1: Structural Comparison of Key Atorvastatin Impurities
| Impurity | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| F | 1105067-87-5 (Ca salt) | C₄₀H₄₇FN₃O₈·½Ca | 716.83 | Calcium salt; pyrrole-carboxamide derivative |
| A | 433289-83-9 (Na salt) | C₃₃H₃₃FN₂O₅·Na | 579.62 | Sodium salt; fluorophenyl substitution |
| B | 842103-12-2 (Free Base) | C₃₃H₃₄FN₂O₅ | 558.65 | Dihydroxyheptanoic acid derivative |
| C | 693793-53-2 (Free Base) | C₃₃H₃₄F₂N₂O₅ | 576.63 | Difluoro substitution |
| D | 148146-51-4 | C₃₃H₃₅FN₂O₆ | 574.65 | Diketo epoxide structure |
| E | 501121-34-2 (Free Acid) | C₃₃H₃₅FN₂O₅ | 558.65 | Enantiomeric form of Atorvastatin |
| G | 887196-29-4 | C₃₄H₃₇FN₂O₆ | 604.67 | Methyl ester variant |
| H | 125995-03-1 | C₃₃H₃₃FN₂O₄ | 540.64 | Lactone form |
Key Observations :
- Impurity F is distinguished by its calcium/sodium salt form and extended alkyl chain, contributing to higher molecular weight .
- Impurity C contains two fluorine atoms, unlike the mono-fluoro substitution in F .
- Impurity D features a reactive diketo epoxide group, which may increase toxicity risks compared to F .
Origin and Formation Pathways
- Synthesis By-products : Impurities A, B, C, and D arise during incomplete esterification, fluorophenyl group coupling, or epoxidation steps .
- Degradation Products : Impurities E (enantiomer), G (methyl ester), and H (lactone) form under stress conditions (e.g., hydrolysis, oxidation) .
- Impurity F : Likely originates from residual intermediates in the pyrrole-carboxamide synthesis step or incomplete salt formation .
Table 2: Regulatory Limits for Atorvastatin Impurities (EP Guidelines)
| Impurity | Maximum Permitted Level (%) | Safety Concerns |
|---|---|---|
| A | ≤0.30 | Potential hepatotoxicity |
| B | ≤0.20 | Limited data; structural similarity to API |
| C | ≤0.15 | High potency due to difluoro substitution |
| D | ≤0.10 | Genotoxicity risks from epoxide group |
| F | ≤0.10* | Low solubility; limited bioavailability |
| Others | ≤0.10 | Case-specific qualification required |
Note: Impurity F falls under "Any Other Impurity" in EP, capped at 0.10% . Qualification studies for F indicate low genotoxic risk due to its salt form and steric hindrance .
Analytical Challenges and Methodologies
Table 3: HPLC Retention Behavior of Impurities
| Impurity | Retention Time (min) | Critical Resolution (vs. Atorvastatin) |
|---|---|---|
| B | 8.2 | 1.96–2.09 |
| C | 9.5 | 2.12–2.40 |
| F | 11.8* | N/A† |
| H | 12.4 | 3.10 |
Stability and Degradation Behavior
Biological Activity
Atorvastatin Impurity F is a significant impurity associated with atorvastatin, a widely prescribed statin for managing hyperlipidemia and reducing cardiovascular risk. Understanding the biological activity of this impurity is crucial for evaluating the safety and efficacy of atorvastatin formulations. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Characteristics
This compound is characterized by a molecular formula of CHNONa and a molecular weight of approximately 739.82 g/mol. It is classified as a sodium salt of an amide impurity and plays a role in the synthesis and quality control of atorvastatin products.
The primary biological activity of this compound is its inhibition of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) , which is pivotal in cholesterol biosynthesis. By mimicking the natural substrate HMG-CoA, it prevents its conversion to mevalonate, thereby reducing cholesterol synthesis in the liver.
Additionally, this compound has been shown to influence inflammatory pathways by inhibiting the NLRP3 inflammasome and disrupting caspase-1 activity in human monocyte cell lines. This suggests potential anti-inflammatory properties that may impact cardiovascular health.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity comparable to atorvastatin itself. For instance, studies indicate that both atorvastatin and its impurities can inhibit the proliferation and invasion of smooth muscle cells (SV-SMC) with IC50 values around 0.39 μM to 2.39 μM.
Table 1: Comparison of IC50 Values for Atorvastatin and Its Impurities
| Compound | IC50 (μM) |
|---|---|
| Atorvastatin | 0.39 |
| This compound | 2.39 |
| Other impurities (varied) | Varies |
Stability Studies
Stability-indicating methods have been developed to evaluate the impurity profile of atorvastatin formulations, including this compound. These methods assess how various stress conditions (e.g., thermal degradation, acid hydrolysis) affect impurity levels over time .
Table 2: Stability Results Under Stress Conditions
| Condition | Observed Impurities |
|---|---|
| Thermal Degradation | Increase in impurities H & D |
| Acid Hydrolysis | Formation of unknown impurities |
| Oxidative Degradation | Increase in multiple impurities |
Case Studies
A notable case study involved the application of a validated RP-HPLC method to analyze atorvastatin formulations containing various impurities, including this compound. The study confirmed that this method effectively differentiates between atorvastatin and its impurities, ensuring quality control in pharmaceutical applications .
Example Case Study: HPLC Method Validation
- Objective : To validate an HPLC method for accurate analysis of atorvastatin and its impurities.
- Findings : The method displayed high precision and stability, crucial for pharmaceutical quality control.
- Outcome : Enhanced understanding of degradation pathways and impurity behavior under various conditions.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for initial identification of Atorvastatin Impurity F in drug substances?
- Methodological Answer : High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the primary method for quantifying impurities at levels above ICH-Q3 thresholds (≥0.1%). For structural confirmation, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is recommended due to its high mass accuracy (±2 ppm) and dual ionization mode capability (positive/negative ions), which enhances impurity detection specificity .
Q. How are structural characteristics of this compound determined during pharmacopeial testing?
- Methodological Answer : Pharmacopeial monographs (e.g., European Pharmacopoeia) require the use of certified reference standards (CAS 693794-20-6) for structural elucidation. Techniques such as nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS) are employed to confirm stereochemistry and functional groups, with retention time (RT) and relative retention time (RRT) matching against spiked samples .
Q. What regulatory guidelines dictate the reporting and identification thresholds for this compound?
- Methodological Answer : Per FDA and ICH Q3A guidelines, impurities ≥0.1% must be identified, characterized, and reported. Analytical procedures must specify:
- Identified impurities by name (e.g., process-related vs. degradation products).
- Unidentified impurities by RRT or RT.
- Total impurities, including inorganic residues and residual solvents .
Q. What are the key differences between process-related and degradation-related impurities in Atorvastatin formulations?
- Methodological Answer : Process impurities (e.g., unreacted intermediates) are identified through synthesis pathway analysis, while degradation impurities (e.g., oxidation byproducts) require forced degradation studies under ICH-recommended stress conditions (acid/base hydrolysis, thermal, photolytic). LC-MS impurity profiling is used to differentiate their origins .
Advanced Research Questions
Q. How can chemometric approaches enhance the quantification of this compound in complex matrices?
- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy combined with partial least squares (PLS) regression can model impurity content (R² > 0.95). However, this method requires IR-active samples and is destructive. Cluster analysis of spectral data improves classification accuracy but lacks the resolution of NMR for structural details .
Q. What experimental design considerations are critical for forced degradation studies targeting this compound?
- Methodological Answer : Accelerated stability studies should include:
- Stress conditions: 40°C/75% RH for 6 months (ICH Q1A).
- Oxidative stress with 3% H₂O₂ to simulate long-term degradation.
- LC-MS/MS to track impurity formation kinetics and identify transient intermediates .
Q. What strategies resolve co-eluting impurities interfering with this compound quantification?
- Methodological Answer : Orthogonal separation techniques, such as hydrophilic interaction chromatography (HILIC) versus reversed-phase HPLC, improve resolution. For MS-based methods, ion mobility spectrometry (IMS) enhances selectivity by differentiating ions based on collisional cross-section .
Q. How does the selection of ionization mode in LC-MS impact the detection sensitivity of this compound?
- Methodological Answer : Positive ion mode detects protonated molecules ([M+H]⁺), ideal for basic functional groups, while negative ion mode captures deprotonated ions ([M-H]⁻), suitable for acidic moieties. Dual-mode analysis increases coverage, particularly for polar degradants, but requires optimization of mobile phase additives (e.g., formic acid vs. ammonium acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
